molecular formula C10H19NO4S B3073855 5-(1-Piperidinylsulfonyl)pentanoic acid CAS No. 1018251-80-3

5-(1-Piperidinylsulfonyl)pentanoic acid

Cat. No. B3073855
CAS RN: 1018251-80-3
M. Wt: 249.33 g/mol
InChI Key: LAEOLXHANVKRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pentanoic acid can be achieved through the oxidation of pentanol, a type of alcohol with five carbon atoms . It’s also a byproduct of anaerobic fermentation, notably in the production of ethanol and butanol in bioreactors . For the synthesis of similar compounds, a green and sustainable process has been presented for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with a bifunctional catalyst .


Molecular Structure Analysis

Pentanoic acid is an aliphatic carboxylic acid with the chemical formula C5H10O2 . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents . The molecular weight of pentanoic acid is 102.1317 .


Physical And Chemical Properties Analysis

Pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents . It has a strong, unpleasant odor reminiscent of old cheese or wet socks .

Scientific Research Applications

Neurochemical Studies

Intraperitoneal injection of 1-piperideine, a related compound to 5-(1-piperidinylsulfonyl)pentanoic acid, in mice has been shown to result in the formation of 5-aminopentanoic acid in the brain. This compound is a methylene homologue of gamma-aminobutyric acid (GABA) and acts as a weak GABA agonist. The study suggests that 5-aminopentanoic acid formed from 1-piperideine may undergo oxidation to produce 5-(1-piperidinylsulfonyl)pentanoic acid, potentially influencing GABAergic neurotransmission, which could have implications for research into neurological conditions (Callery & Geelhaar, 1985).

Modulation of Ion Channels

α-Lipoic acid, structurally similar to 5-(1-piperidinylsulfonyl)pentanoic acid, has been found to selectively inhibit native CaV3.2 T-type calcium currents in rat sensory neurons, suggesting a potential mechanism for analgesic action in pain pathways. This action might be relevant to the study of compounds like 5-(1-piperidinylsulfonyl)pentanoic acid for their potential effects on ion channel modulation and pain relief (Lee et al., 2009).

Cognitive Processes and Memory

Another study explored the role of 5-HT4 receptors, which could be modulated by compounds structurally related to 5-(1-piperidinylsulfonyl)pentanoic acid, in cognitive processes such as learning and memory. The study found that specific agonists and antagonists of the 5-HT4 receptor could influence associative memory and learning performance, which may have implications for the use of 5-(1-piperidinylsulfonyl)pentanoic acid in neuropharmacological research (Marchetti et al., 2000).

Cancer Research

In cancer research, BW12C, a derivative related to 5-(1-piperidinylsulfonyl)pentanoic acid, has been shown to increase the radiobiological hypoxic fraction of tumors, making it of interest as a potential potentiator of bioreductive agents or hyperthermia in cancer treatment. This indicates a potential research avenue for 5-(1-piperidinylsulfonyl)pentanoic acid in understanding and enhancing tumor hypoxia and thermosensitivity (Honess, Hu, & Bleehen, 1991).

Safety and Hazards

Pentanoic acid can be potentially harmful under certain circumstances. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Future Directions

Research continues to explore the potential applications of pentanoic acid . A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with a bifunctional catalyst has been presented . This could open up new avenues for the production of pentanoic acid and its derivatives, including “5-(1-Piperidinylsulfonyl)pentanoic acid”, from renewable resources.

properties

IUPAC Name

5-piperidin-1-ylsulfonylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c12-10(13)6-2-5-9-16(14,15)11-7-3-1-4-8-11/h1-9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEOLXHANVKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Piperidinylsulfonyl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Piperidinylsulfonyl)pentanoic acid
Reactant of Route 2
5-(1-Piperidinylsulfonyl)pentanoic acid
Reactant of Route 3
5-(1-Piperidinylsulfonyl)pentanoic acid
Reactant of Route 4
5-(1-Piperidinylsulfonyl)pentanoic acid
Reactant of Route 5
5-(1-Piperidinylsulfonyl)pentanoic acid
Reactant of Route 6
Reactant of Route 6
5-(1-Piperidinylsulfonyl)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.